2,2-Difluoro-2-(perfluorophenyl)acetic acid
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Overview
Description
2,2-Difluoro-2-(pentafluorophenyl)acetic acid is an organofluorine compound characterized by the presence of both difluoromethyl and pentafluorophenyl groups. This compound is notable for its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-2-(pentafluorophenyl)acetic acid typically involves the introduction of difluoromethyl and pentafluorophenyl groups onto an acetic acid backbone. One common method involves the reaction of pentafluorobenzene with difluorocarbene, generated in situ from a difluoromethylating reagent, under controlled conditions. The reaction is usually carried out in the presence of a strong base and a suitable solvent, such as tetrahydrofuran (THF), at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of 2,2-difluoro-2-(pentafluorophenyl)acetic acid may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters, such as temperature, pressure, and reagent flow rates, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-(pentafluorophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield difluoromethyl derivatives.
Substitution: The fluorine atoms in the pentafluorophenyl group can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the use of strong nucleophiles, such as organolithium or Grignard reagents, under anhydrous conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Difluoromethyl derivatives.
Substitution: Various substituted pentafluorophenyl derivatives.
Scientific Research Applications
2,2-Difluoro-2-(pentafluorophenyl)acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex fluorinated organic molecules.
Biology: Employed in the development of fluorinated bioactive compounds for studying enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in the design of novel pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with enhanced chemical resistance and thermal stability.
Mechanism of Action
The mechanism of action of 2,2-difluoro-2-(pentafluorophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors, through its fluorinated functional groups. The high electronegativity of fluorine atoms can influence the compound’s binding affinity and selectivity, modulating biological activity. Additionally, the compound’s unique electronic properties can affect its reactivity and stability in various chemical environments.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-2-(fluorosulfonyl)acetic acid
- α,α-Difluorophenylacetic acid
- Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate
Uniqueness
Compared to similar compounds, 2,2-difluoro-2-(pentafluorophenyl)acetic acid is distinguished by its pentafluorophenyl group, which imparts unique steric and electronic properties. This makes it particularly valuable in applications requiring high chemical resistance and thermal stability. Additionally, the presence of multiple fluorine atoms enhances its reactivity and potential for forming diverse chemical derivatives.
Properties
Molecular Formula |
C8HF7O2 |
---|---|
Molecular Weight |
262.08 g/mol |
IUPAC Name |
2,2-difluoro-2-(2,3,4,5,6-pentafluorophenyl)acetic acid |
InChI |
InChI=1S/C8HF7O2/c9-2-1(8(14,15)7(16)17)3(10)5(12)6(13)4(2)11/h(H,16,17) |
InChI Key |
SRWQZLPAWBOLJD-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)C(C(=O)O)(F)F |
Origin of Product |
United States |
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